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Compound of Interest

Compound Name: Barbamide

Cat. No.: B1252183 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Barbamide is a chlorinated lipopeptide first isolated from the marine cyanobacterium Lyngbya

majuscula.[1][2] It exhibits significant biological activities, including molluscicidal properties.[1]

The unique structural features of barbamide, such as a trichloromethyl group and a thiazole

ring, necessitate a comprehensive spectroscopic analysis for its unambiguous characterization.

[1] This document provides detailed application notes and protocols for the analysis of

barbamide using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS),

facilitating its identification and further investigation in drug discovery and development

programs.

Data Presentation
The following tables summarize the quantitative NMR and MS data for barbamide, providing a

clear reference for its spectroscopic fingerprint.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for
Barbamide (500 MHz, CDCl₃)
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Position
¹H Chemical
Shift (δ ppm)

¹³C Chemical
Shift (δ ppm)

Key HMBC
Correlations
(¹H → ¹³C)

Key COSY
Correlations
(¹H ↔ ¹H)

1
1.10 (d, J = 6.8

Hz)
15.2 C-2, C-3 H-2

2 2.55 (m) 43.1
C-1, C-3, C-4, C-

20
H-1, H-3

3

2.30 (dd, J =

14.5, 4.5 Hz),

2.15 (dd, J =

14.5, 8.5 Hz)

38.9 C-2, C-4, C-5 H-2, H-4

4
5.25 (d, J = 9.5

Hz)
98.6 C-3, C-5 H-3

5 - 162.9 - -

6 3.70 (s) 56.4 C-5 -

7 - 168.5 - -

8 5.40 (m) 58.2
C-7, C-9, C-10,

C-11
H-9

9

3.20 (dd, J =

14.0, 5.0 Hz),

3.05 (dd, J =

14.0, 9.0 Hz)

37.5 C-8, C-10, C-11 H-8

10 - 136.8 - -

11 7.25-7.35 (m) 129.3 C-9, C-13 H-12

12 7.25-7.35 (m) 128.6 C-10, C-14 H-11, H-13

13 7.25-7.35 (m) 126.9 C-11, C-15 H-12, H-14

14 7.25-7.35 (m) 128.6 C-12, C-16 H-13, H-15

15 7.25-7.35 (m) 129.3 C-13 H-14
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16 - 170.1 - -

17
7.65 (d, J = 3.2

Hz)
142.5 C-16, C-18 H-18

18
7.20 (d, J = 3.2

Hz)
118.9 C-16, C-17 H-17

19 3.10 (s) 33.5 C-7, C-8 -

20 - 105.8 - -

Note: The chemical shifts and coupling constants are based on spectra reported in the

literature and may vary slightly depending on the experimental conditions.[3]

Table 2: High-Resolution Mass Spectrometry (HRMS)
Data for Barbamide

Ion Calculated m/z Observed m/z Mass Error (ppm)

[M+H]⁺ 461.0622 - -

[M+Na]⁺ 483.0442 483.6 -

Note: The observed m/z for the sodium adduct is reported in the literature. The [M+H]⁺ is

provided for reference. The characteristic isotopic pattern of the three chlorine atoms is a key

diagnostic feature in the mass spectrum.[3]

Experimental Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
Objective: To acquire a comprehensive set of 1D and 2D NMR data for the structural

elucidation of barbamide.

Materials:

Barbamide, isolated and purified (approximately 5-10 mg)
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Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

5 mm NMR tubes

Instrumentation:

500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

Procedure:

Sample Preparation: a. Accurately weigh 5-10 mg of purified barbamide. b. Dissolve the

sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial. c. Transfer the solution to a 5

mm NMR tube.

Instrument Setup: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on

the deuterium signal of CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity. d.

Tune and match the probe for both ¹H and ¹³C frequencies.

Data Acquisition: a. ¹H NMR:

Acquire a standard 1D proton spectrum.
Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2
seconds, acquisition time of 2-4 seconds. b. ¹³C NMR:
Acquire a proton-decoupled 1D carbon spectrum.
Typical parameters: spectral width of 200-240 ppm, 1024-4096 scans, relaxation delay of
2 seconds. c. COSY (Correlation Spectroscopy):
Acquire a gradient-enhanced COSY spectrum to identify proton-proton couplings.
Typical parameters: 256-512 increments in the F1 dimension, 8-16 scans per increment.
d. HSQC (Heteronuclear Single Quantum Coherence):
Acquire a gradient-enhanced HSQC spectrum to identify one-bond proton-carbon
correlations.
Typical parameters: 256-512 increments in the F1 dimension, 16-32 scans per increment.
e. HMBC (Heteronuclear Multiple Bond Correlation):
Acquire a gradient-enhanced HMBC spectrum to identify long-range (2-3 bond) proton-
carbon correlations.
Typical parameters: 256-512 increments in the F1 dimension, 32-64 scans per increment.
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Data Processing: a. Apply appropriate window functions (e.g., exponential multiplication) to

the FIDs. b. Perform Fourier transformation. c. Phase correct all spectra. d. Calibrate the

spectra using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or the

internal standard TMS (δH = 0.00 ppm, δC = 0.00 ppm). e. Integrate the ¹H NMR spectrum.

f. Analyze the 1D and 2D spectra to assign all proton and carbon signals and determine the

structure.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass and elemental composition of barbamide.

Materials:

Barbamide, isolated and purified

HPLC-grade methanol or acetonitrile

Formic acid (optional, for enhancing protonation)

Instrumentation:

High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray

ionization (ESI) source.

Procedure:

Sample Preparation: a. Prepare a stock solution of purified barbamide in methanol or

acetonitrile at a concentration of approximately 1 mg/mL. b. Prepare a dilute working solution

by diluting the stock solution to a final concentration of 1-10 µg/mL in the same solvent. c.

For positive ion mode, 0.1% formic acid can be added to the solvent to improve ionization

efficiency.

Instrument Setup and Calibration: a. Calibrate the mass spectrometer using a suitable

calibration standard to ensure high mass accuracy (typically < 5 ppm). b. Set the ESI source

parameters. Typical starting conditions:

Capillary voltage: 3.5-4.5 kV
Nebulizing gas pressure: 20-30 psi
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Drying gas flow rate: 5-10 L/min
Drying gas temperature: 250-350 °C

Data Acquisition: a. Introduce the sample into the mass spectrometer via direct infusion or

through an LC system. b. Acquire the mass spectrum in positive ion mode over a suitable

m/z range (e.g., 100-1000). c. Pay close attention to the characteristic isotopic pattern of the

[M+H]⁺ and/or [M+Na]⁺ ions due to the presence of three chlorine atoms.

Data Analysis: a. Determine the monoisotopic mass of the molecular ion. b. Use the

instrument software to calculate the elemental composition based on the accurate mass and

isotopic pattern. c. Compare the calculated elemental composition with the expected formula

for barbamide (C₂₀H₂₃Cl₃N₂O₂S).

Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the spectroscopic data analysis for the

characterization of barbamide.
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Caption: Workflow for Barbamide Characterization.
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Caption: NMR Data Interpretation Logic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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